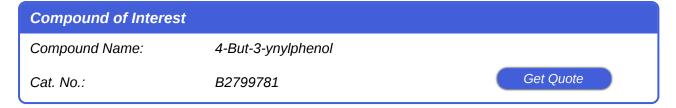


Application Notes and Protocols for Sonogashira Coupling of 4-but-3-ynylphenol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has found widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials.[1][2][3] The mild reaction conditions often allow for the coupling of substrates with a wide range of functional groups, making it a highly valuable transformation in modern drug discovery and development.

This document provides a detailed protocol for the Sonogashira coupling of **4-but-3-ynylphenol** with an aryl halide. The presence of the unprotected phenol group requires careful consideration of the reaction conditions to avoid side reactions. The following protocol is a representative example and may require optimization for specific substrates.

Reaction Scheme

Figure 1: General scheme of the Sonogashira coupling of **4-but-3-ynylphenol** with an aryliodide.

Experimental Protocols



This section details the necessary reagents, equipment, and step-by-step procedure for the Sonogashira coupling of **4-but-3-ynylphenol** with an aryl iodide.

Materials and Equipment

- Reagents:
 - 4-but-3-ynylphenol
 - Aryl halide (e.g., 4-iodoanisole, 1-iodonaphthalene, 4-iodobenzonitrile)
 - Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride PdCl₂(PPh₃)₂)
 - Copper(I) iodide (CuI)
 - Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
 - Solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
 - Degassed solvent is recommended to prevent oxidation of the catalyst.
- Equipment:
 - Schlenk flask or a round-bottom flask with a condenser
 - Magnetic stirrer and stir bar
 - Inert atmosphere setup (Nitrogen or Argon)
 - Standard laboratory glassware
 - Thin Layer Chromatography (TLC) plates and developing chamber
 - Silica gel for column chromatography
 - Rotary evaporator

Step-by-Step Procedure



· Reaction Setup:

- To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 mmol, 1.0 equiv), 4-but-3-ynylphenol (1.2 mmol, 1.2 equiv),
 bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
- Add a magnetic stir bar to the flask.

Addition of Solvent and Base:

- To the flask containing the solid reagents, add the degassed solvent (e.g., 10 mL of THF).
- Add the base (e.g., 3.0 mmol, 3.0 equiv of triethylamine) to the reaction mixture via a syringe.

Reaction Execution:

- Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-70 °C) depending on the reactivity of the aryl halide.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.

Work-up:

- Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
- Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with saturated aqueous ammonium chloride solution to remove the copper catalyst and the base.
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.







 Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

• Purification:

 Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure coupled product.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various aryl halides with terminal alkynes, including those with phenolic functional groups. This data is compiled from literature sources and serves as a guideline for reaction optimization.



Aryl Halide	Alkyne	Pd Cataly st (mol%)	Cu(l) Cataly st (mol%)	Base	Solven t	Temp. (°C)	Time (h)	Yield (%)
4- Iodoani sole	4- Ethynyl phenol	PdCl ₂ (P Ph ₃) ₂ (2)	Cul (4)	TEA	THF	60	12	85
1- lodonap hthalen e	4-But-3- ynylphe nol	Pd(PPh 3)4 (3)	Cul (5)	DIPA	DMF	70	8	92
4- lodoben zonitrile	4- Ethynyl phenol	PdCl ₂ (d ppf) (2)	Cul (3)	CS2CO3	Dioxan e	80	16	78
4- Bromop henol	Phenyla cetylen e	Pd(OAc) ₂ (2) + PPh ₃ (4)	Cul (5)	K₂CO₃	Acetonit rile	80	24	65
4- lodophe nol	1- Heptyn e	PdCl ₂ (P Ph ₃) ₂ (1.5)	Cul (3)	TEA	THF/H₂ O	50	6	95

Mandatory Visualization Sonogashira Coupling Experimental Workflow

Caption: Experimental workflow for the Sonogashira coupling protocol.

Catalytic Cycle of the Sonogashira Coupling

Caption: The interconnected catalytic cycles of the Sonogashira coupling.



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